methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a difluoromethyl group, which can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Scientific Research Applications
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Safety and Hazards
Future Directions
The future directions for the use of this compound would depend on its specific applications. Imidazole compounds are widely used in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially find use in these or other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the N-difluoromethylation of benzimidazole derivatives using reagents such as chlorodifluoromethane or fluoroform under basic conditions . The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the formation of the difluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Mechanism of Action
The mechanism of action of methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects . Additionally, the compound may interact with other proteins and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used as an intermediate in the synthesis of fungicides.
N-(Difluoromethyl)pyridin-2(1H)-one: Known for its enzyme inhibitory properties and potential use in medicinal chemistry.
Difluoromethyl pyrazole derivatives: These compounds exhibit antifungal and antibacterial activities and are used in agricultural chemistry.
Uniqueness
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is unique due to its benzimidazole core, which provides a versatile scaffold for the development of new drugs and materials. The presence of the difluoromethyl group further enhances its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSQSNRYTWUFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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